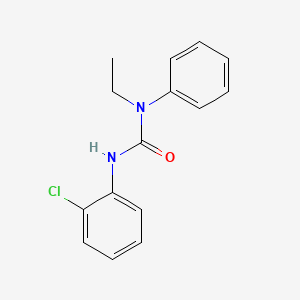![molecular formula C17H20N2O7 B14410497 3'-O-[(4-Methoxyphenyl)methyl]uridine CAS No. 85193-75-5](/img/structure/B14410497.png)
3'-O-[(4-Methoxyphenyl)methyl]uridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-[(4-Methoxyphenyl)methyl]uridine is a modified nucleoside that belongs to the class of 2’-O-Methyl RNA Phosphoramidites. This compound is characterized by the presence of a 4-methoxyphenylmethyl group attached to the 3’-hydroxyl group of uridine. It is used in various scientific research applications, particularly in the synthesis of modified oligonucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves several steps. One common method includes the protection of the 5’-hydroxyl group of uridine with a dimethoxytrityl (DMT) group, followed by the methylation of the 2’-hydroxyl group. The 3’-hydroxyl group is then reacted with 4-methoxybenzyl chloride in the presence of a base to introduce the 4-methoxyphenylmethyl group .
Industrial Production Methods
Industrial production of 3’-O-[(4-Methoxyphenyl)methyl]uridine typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3’-O-[(4-Methoxyphenyl)methyl]uridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group.
Substitution: The 4-methoxyphenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction can produce 4-methoxybenzyl alcohol .
Scientific Research Applications
3’-O-[(4-Methoxyphenyl)methyl]uridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Chemistry: Used in the synthesis of modified oligonucleotides for various research purposes.
Biology: Employed in the study of RNA structure and function, as well as in the development of RNA-based therapeutics.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of 3’-O-[(4-Methoxyphenyl)methyl]uridine involves its incorporation into RNA molecules. The presence of the 4-methoxyphenylmethyl group can influence the stability and function of the RNA, potentially affecting its interactions with proteins and other molecules. This modification can alter the RNA’s secondary structure and its ability to participate in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methyluridine: Similar in structure but lacks the 4-methoxyphenylmethyl group.
5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-O-methyl-uridine: Contains additional protecting groups at the 5’-position.
Uniqueness
3’-O-[(4-Methoxyphenyl)methyl]uridine is unique due to the specific modification at the 3’-position, which can significantly impact its chemical and biological properties. This modification allows for the study of RNA interactions and functions that are not possible with unmodified nucleosides .
Properties
CAS No. |
85193-75-5 |
|---|---|
Molecular Formula |
C17H20N2O7 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-[(4-methoxyphenyl)methoxy]oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O7/c1-24-11-4-2-10(3-5-11)9-25-15-12(8-20)26-16(14(15)22)19-7-6-13(21)18-17(19)23/h2-7,12,14-16,20,22H,8-9H2,1H3,(H,18,21,23)/t12-,14-,15-,16-/m1/s1 |
InChI Key |
NRQASGKBEAPKCT-DTZQCDIJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO |
Canonical SMILES |
COC1=CC=C(C=C1)COC2C(OC(C2O)N3C=CC(=O)NC3=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
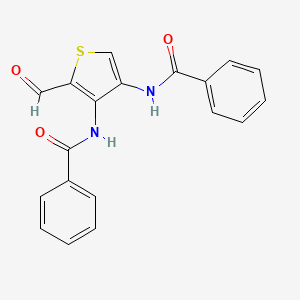
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
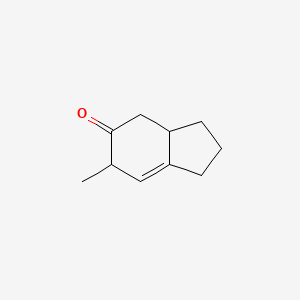

![2-(Benzo[f]quinolin-3(4H)-ylidene)-1H-indene-1,3(2H)-dione](/img/structure/B14410440.png)

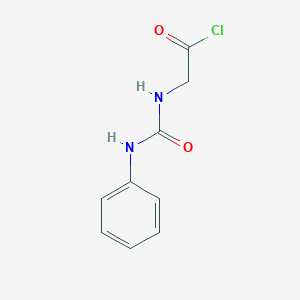

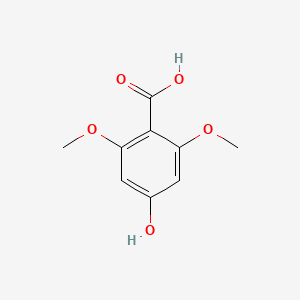
![2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one](/img/structure/B14410463.png)
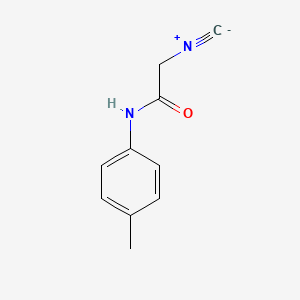
![3,5-Bis[(benzenesulfonyl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B14410483.png)
